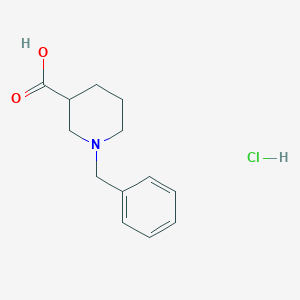

1-Benzylpiperidine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQLYIBFDWPBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657335 | |

| Record name | 1-Benzylpiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-92-7 | |

| Record name | 3-Piperidinecarboxylic acid, 1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Benzylpiperidine-3-carboxylic acid hydrochloride

Introduction

1-Benzylpiperidine-3-carboxylic acid hydrochloride is a substituted piperidine derivative with significant potential in pharmaceutical research and development. As an active pharmaceutical ingredient (API), a thorough understanding of its physical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and safety.[1] This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by established analytical methodologies. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific integrity.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its chemical identity.

-

Chemical Name: this compound

-

CAS Number: 50585-92-7[2]

-

Molecular Formula: C₁₃H₁₈ClNO₂[3]

-

Molecular Weight: 255.74 g/mol [3]

The molecular structure, depicted below, consists of a piperidine ring substituted with a benzyl group at the nitrogen atom and a carboxylic acid group at the 3-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[4]

Caption: Chemical structure of this compound.

Core Physical Properties

The physical properties of an API dictate its behavior during manufacturing, formulation, and in biological systems.[1] A summary of the key physical properties for this compound is presented below.

| Physical Property | Value/Description | Significance in Drug Development |

| Appearance | Typically a white to off-white solid. | Impacts visual identification and quality control of the raw material. |

| Melting Point | While specific data for this exact compound is not readily available, a related compound, Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride, has a melting point of 172 °C.[5] A sharp melting point range is indicative of high purity. | A critical indicator of purity.[6] Impurities can depress and broaden the melting point range. |

| Solubility | Expected to be soluble in polar solvents like water and alcohols due to its hydrochloride salt form.[4] The solubility of benzylpiperidine derivatives can be pH-dependent.[7] | Crucial for determining appropriate solvent systems for formulation, and impacts dissolution rate and bioavailability.[1] |

| Spectroscopic Data | Characterized by specific signals in NMR and IR spectroscopy. | Essential for structural elucidation and confirmation of the compound's identity. |

Experimental Protocols for Physical Characterization

To ensure the quality and consistency of this compound, rigorous experimental determination of its physical properties is necessary.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range.

-

Rationale: A pure compound will have a sharp melting point range (typically 0.5-1°C). A broad melting range suggests the presence of impurities.

Caption: Workflow for melting point determination.

Solubility Assessment

Determining the solubility of the API in various solvents is critical for developing liquid dosage forms and for predicting its dissolution behavior.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, buffers at different pH values) are chosen.

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature until equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Rationale: This method determines the thermodynamic equilibrium solubility, providing a fundamental understanding of the compound's dissolution potential.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. For this compound, one would expect to see characteristic peaks for the aromatic protons of the benzyl group, the protons on the piperidine ring, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Shows the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound would include:

-

A broad O-H stretch from the carboxylic acid.

-

A C=O stretch from the carboxylic acid.

-

C-H stretches from the aromatic and aliphatic portions of the molecule.

-

N-H stretch from the protonated amine hydrochloride.

Methodology: Sample Preparation and Analysis

-

NMR: A small amount of the sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) and placed in an NMR tube. The spectrum is then acquired on an NMR spectrometer.

-

IR: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Caption: Workflow for spectroscopic characterization.

Conclusion

The physical properties of this compound are critical parameters that influence its development as a pharmaceutical agent. A comprehensive characterization of its appearance, melting point, solubility, and spectroscopic profile provides the necessary foundation for formulation design, quality control, and regulatory compliance. The methodologies outlined in this guide represent standard, robust approaches for obtaining reliable and reproducible data, ensuring the delivery of a safe and effective drug product.

References

- 1. tapi.com [tapi.com]

- 2. This compound [cymitquimica.com]

- 3. 50585-92-7|this compound|BLD Pharm [bldpharm.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. fishersci.com [fishersci.com]

- 6. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 7. solubilityofthings.com [solubilityofthings.com]

1-Benzylpiperidine-3-carboxylic acid hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-Benzylpiperidine-3-carboxylic acid hydrochloride and Related GAT1 Inhibitors

Abstract

This compound belongs to the class of N-substituted nipecotic acid derivatives, which are potent modulators of the central nervous system. The core mechanism of action for this compound class is the competitive inhibition of the GABA Transporter 1 (GAT1), a critical protein responsible for the reuptake of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain. By blocking GAT1, these inhibitors increase the extracellular concentration and prolong the synaptic lifetime of GABA, thereby enhancing inhibitory neurotransmission. This guide elucidates the molecular basis of this inhibition, referencing recent structural biology findings, details the quantitative pharmacology of related compounds, and provides comprehensive, field-proven protocols for the experimental validation of this mechanism.

Introduction: The GABAergic Synapse and the Role of GAT1

The balance between neuronal excitation and inhibition is fundamental to the proper functioning of the central nervous system (CNS). A disruption of this balance, particularly an insufficiency in inhibitory signaling, is implicated in numerous neurological disorders, including epilepsy, anxiety, and neuropathic pain.[1] The principal inhibitory neurotransmitter, GABA, mediates its effects by binding to postsynaptic GABAA and GABAB receptors.

The termination of GABAergic signaling is not primarily enzymatic; instead, it is achieved through rapid reuptake of GABA from the synaptic cleft. This process is mediated by a family of four sodium- and chloride-dependent GABA transporters (GATs): GAT1, GAT2, GAT3, and BGT1.[2] Of these, GAT1 (encoded by the SLC6A1 gene) is the most abundant isoform in the brain and is predominantly located on presynaptic neuronal terminals and surrounding glial cells, making it the primary regulator of synaptic GABA concentration.[3] Consequently, GAT1 has emerged as a key therapeutic target. Inhibiting its function is an established strategy to elevate synaptic GABA levels, restore inhibitory tone, and treat neurological disorders.[4]

Core Mechanism of Action: Competitive Inhibition of GAT1

The Nipecotic Acid Scaffold

1-Benzylpiperidine-3-carboxylic acid is a structural derivative of nipecotic acid (piperidine-3-carboxylic acid), a conformationally restricted analog of GABA. Nipecotic acid itself is a substrate for GAT1 and acts as a competitive inhibitor of GABA uptake.[5] However, its utility is limited by poor lipid solubility and inability to effectively cross the blood-brain barrier. The development of N-substituted derivatives, such as the clinically approved antiepileptic drug Tiagabine and research compounds like SKF-89976A, involves adding large, lipophilic moieties to the piperidine nitrogen.[6] This strategy serves two purposes: it enhances blood-brain barrier penetration and, critically, it can convert a transportable substrate into a pure, non-transported inhibitor.[6][7] The N-benzyl group of 1-Benzylpiperidine-3-carboxylic acid serves this lipophilic function.

Molecular Basis of Inhibition: Insights from Structural Biology

Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of human GAT1, offering unprecedented insight into the mechanism of inhibition.[4][8][9] These studies reveal that nipecotic acid derivatives bind directly within the central, orthosteric substrate-binding site (often termed the S1 site).

The mechanism can be understood as follows:

-

Substrate Mimicry : The piperidine-3-carboxylic acid core of the inhibitor mimics the structure of GABA, allowing it to be recognized by the key residues in the GAT1 binding pocket, such as Tyrosine 140 (Y140).[4]

-

Steric Occlusion : The large N-substituent (e.g., the benzyl group) occupies space within the transport pathway.

-

Conformational Locking : Unlike the smaller GABA molecule, the bulky inhibitor prevents the transporter from undergoing the complete conformational changes required for translocation across the membrane. Cryo-EM structures show that inhibitors like nipecotic acid and tiagabine lock the transporter in an inward-occluded or inward-open state, effectively stalling the transport cycle and blocking the reuptake pathway.[4][8]

This direct, competitive blockade is the foundational mechanism of action.

Caption: Signaling pathway showing GAT1 inhibition.

Quantitative Pharmacology and Selectivity

The efficacy of a GAT inhibitor is defined by its potency (IC50 or Ki value) and its selectivity for GAT1 over the other transporter isoforms. High selectivity is crucial for minimizing off-target effects. The table below presents inhibitory potencies for the parent compound, nipecotic acid, and other well-characterized N-substituted GAT1 inhibitors against the four murine GAT subtypes.

| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1/mGAT4 IC50 (µM) | Reference(s) |

| Nipecotic Acid | 2.6 | 310 | 29 | 16 | [5] |

| Tiagabine | ~0.05 - 0.1 | >100 | >100 | >100 | [1] |

| SKF 89976A | ~0.04 - 0.08 | 550 | 944 | 7,210 | [1] |

| NO-711 | ~0.02 - 0.04 | 740 | 350 | 3,570 | [1] |

Note: Data compiled from multiple sources. Actual values may vary with experimental conditions.

This data illustrates that while the parent nipecotic acid has moderate potency and limited selectivity, the addition of large, lipophilic N-substituents (as in Tiagabine, SKF 89976A, and NO-711) dramatically increases potency at GAT1 and enhances selectivity against other subtypes. 1-Benzylpiperidine-3-carboxylic acid is expected to follow this principle, exhibiting potent and selective inhibition of GAT1.

Experimental Validation: Protocols and Methodologies

The validation of a compound's mechanism of action as a GAT1 inhibitor requires a logical workflow that progresses from demonstrating direct physical interaction to confirming functional modulation of transporter activity.

Experimental Workflow

Caption: Experimental workflow for GAT1 inhibitor validation.

Protocol 1: Radioligand Binding Assay

This assay provides a self-validating system to quantify the affinity (Ki) of a test compound for GAT1 by measuring its ability to displace a known high-affinity radiolabeled ligand.

-

Objective: To determine the binding affinity constant (Ki) of 1-Benzylpiperidine-3-carboxylic acid for the GAT1 transporter.

-

Causality: A high affinity in this assay demonstrates a direct, physical interaction between the compound and the transporter protein, which is the prerequisite for competitive inhibition.

-

Methodology:

-

Membrane Preparation: Prepare crude cell membranes from a stable cell line (e.g., HEK293) heterologously expressing high levels of human GAT1.[1]

-

Assay Buffer: Use an appropriate transporter binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM KCl, pH 7.4).[10]

-

Reaction Setup (96-well plate):

-

To each well, add assay buffer.

-

Add a fixed concentration of a specific GAT1 radioligand, such as [³H]tiagabine or [³H]NO-711. The concentration should be near the Kd of the radioligand to ensure sensitive displacement.

-

Add increasing concentrations of the unlabeled test compound (1-Benzylpiperidine-3-carboxylic acid) across a wide logarithmic range (e.g., 10-11 M to 10-4 M).

-

Include control wells for 'Total Binding' (radioligand only) and 'Non-specific Binding' (radioligand + a saturating concentration of a known unlabeled GAT1 inhibitor like Tiagabine).

-

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate for a set period (e.g., 60-90 minutes) at room temperature to reach equilibrium.[10]

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

Quantification: Dry the filter mats and measure the radioactivity retained on each filter using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this data against the log concentration of the test compound to generate a sigmoidal dose-response curve. The IC50 (concentration of test compound that displaces 50% of the specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: [³H]GABA Uptake Assay

This functional assay directly measures the ability of the test compound to inhibit the primary biological function of GAT1: the transport of GABA.

-

Objective: To determine the functional potency (IC50) of 1-Benzylpiperidine-3-carboxylic acid in inhibiting GAT1-mediated GABA uptake.

-

Causality: A low IC50 value in this assay validates the binding data, confirming that the physical interaction observed in the binding assay translates into a functional blockade of the transporter.

-

Methodology:

-

Cell Culture: Culture cells stably expressing human GAT1 (e.g., HEK293-hGAT1) in 96-well plates until they form a confluent monolayer.[1][11]

-

Assay Buffer: Use an appropriate uptake buffer containing physiological concentrations of ions (e.g., 128 mM NaCl, 2.4 mM KCl, 3.2 mM CaCl2, 1.2 mM MgSO4, 25 mM HEPES, pH 7.5).[2]

-

Pre-incubation: Wash the cells with buffer and then pre-incubate them for 10-15 minutes at 37°C with increasing concentrations of the test compound (1-Benzylpiperidine-3-carboxylic acid).[2] Include control wells with buffer only ('Total Uptake') and wells with a saturating concentration of a known inhibitor ('Non-specific Uptake').

-

Initiate Uptake: Initiate GABA transport by adding a solution containing a fixed concentration of radiolabeled [³H]GABA (e.g., 20-50 nM).[12]

-

Incubation: Incubate for a short, defined period (e.g., 3-10 minutes) at 37°C. This time must be within the linear range of GABA uptake.[3]

-

Terminate Uptake: Rapidly terminate the transport process by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer. The cold temperature instantly stops transporter function.[1]

-

Cell Lysis: Lyse the cells in each well (e.g., with 1% SDS).

-

Quantification: Transfer the cell lysate from each well into a scintillation vial and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of GAT1-specific uptake inhibited at each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound to generate a dose-response curve and determine the IC50 value.

-

Conclusion

This compound exerts its mechanism of action through the potent and selective competitive inhibition of the GABA Transporter 1 (GAT1). Its nipecotic acid core allows it to bind to the GABA recognition site, while the N-benzyl substituent provides the steric bulk necessary to lock the transporter in a non-functional conformation, thereby preventing GABA reuptake. This leads to an accumulation of synaptic GABA and an enhancement of inhibitory neurotransmission. The validation of this mechanism relies on a complementary set of experiments, including radioligand binding assays to confirm direct target engagement and functional uptake assays to quantify the inhibitory potency. This class of molecules remains a cornerstone for research into the GABAergic system and a valuable scaffold for the development of therapeutics for epilepsy and other neurological disorders.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. jneurosci.org [jneurosci.org]

- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7y7y - Cryo-EM structure of human GABA transporter GAT1 bound with nipecotic acid in NaCl solution in an inward-occluded state at 2.4 angstrom - Summary - Protein Data Bank Japan [pdbj.org]

- 9. researchgate.net [researchgate.net]

- 10. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

- 11. biorxiv.org [biorxiv.org]

- 12. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 1-Benzylpiperidine-3-carboxylic acid hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-3-carboxylic acid hydrochloride is a heterocyclic organic compound that belongs to the piperidine class. The piperidine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. The presence of the N-benzyl group can facilitate crucial cation-π interactions with biological targets, while the carboxylic acid moiety at the 3-position offers a handle for further chemical modifications. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, positioning it as a valuable intermediate in drug discovery, particularly for agents targeting the central nervous system (CNS).

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzylpiperidine-3-carboxylic acid and its hydrochloride salt is presented in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 50585-92-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [1] |

| Molecular Weight | 255.74 g/mol | [1] |

| IUPAC Name | 1-benzylpiperidine-3-carboxylic acid;hydrochloride | [3] |

| Synonyms | 1-(phenylmethyl)-3-piperidinecarboxylic acid hydrochloride | [3] |

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a logical and efficient synthetic pathway can be constructed based on established organic chemistry principles and published procedures for analogous compounds. The most plausible routes involve the N-benzylation of a pre-existing 3-piperidinecarboxylic acid derivative or the formation of the carboxylic acid functionality on a pre-benzylated piperidine ring.

A likely two-step synthetic approach starting from commercially available ethyl nipecotate (ethyl piperidine-3-carboxylate) is outlined below. This method involves an initial N-benzylation followed by ester hydrolysis.

Caption: A plausible two-step synthesis of this compound.

Step 1: N-Benzylation of Ethyl Piperidine-3-carboxylate

The first step is the N-alkylation of the secondary amine of the piperidine ring with a benzyl halide. This is a standard SN2 reaction.

Protocol:

-

Reaction Setup: To a solution of ethyl piperidine-3-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base, for instance, potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield pure ethyl 1-benzylpiperidine-3-carboxylate.

Step 2: Hydrolysis of Ethyl 1-Benzylpiperidine-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by salt formation with hydrochloric acid.

Protocol:

-

Base-Mediated Hydrolysis: Dissolve the ethyl 1-benzylpiperidine-3-carboxylate (1.0 equivalent) in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2-3 equivalents).

-

Reaction Progression: Heat the mixture to reflux and stir until the hydrolysis is complete, as monitored by TLC.

-

Acidification and Isolation: After cooling the reaction mixture, concentrate it under reduced pressure to remove the alcohol. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. The desired product, this compound, should precipitate as a solid.

-

Purification: The precipitated solid can be collected by filtration, washed with cold water or acetone, and dried under vacuum to afford the pure product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a multiplet in the aromatic region, ~7.2-7.4 ppm, and a singlet for the benzylic CH₂ protons, ~3.5 ppm). The piperidine ring protons will appear as a series of complex multiplets in the aliphatic region (~1.5-3.0 ppm). The acidic proton of the carboxylic acid will likely be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the carboxylic acid at around 175-180 ppm. The aromatic carbons of the benzyl group will resonate in the 127-140 ppm region. The benzylic carbon is expected around 60-65 ppm, and the piperidine ring carbons will appear in the aliphatic region (typically 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration should be observed around 1700-1730 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups will be present in the 2800-3100 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak for the free base (C₁₃H₁₇NO₂) would be expected at m/z 219.12. A prominent fragment ion at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), is a characteristic feature of benzyl-containing compounds.

Potential Biological and Pharmaceutical Applications

The N-benzylpiperidine scaffold is a key pharmacophore in a variety of centrally acting agents. Derivatives of this structure have shown promise in the treatment of neurological disorders, including Alzheimer's disease, by acting as cholinesterase inhibitors[4][5]. The rationale behind this is that the benzyl group can mimic the interaction of acetylcholine with the active site of acetylcholinesterase (AChE).

Caption: The role of this compound in drug discovery.

Furthermore, derivatives of 1-benzylpiperidine have been investigated as dual-target inhibitors of acetylcholinesterase and the serotonin transporter (SERT), which could be beneficial in treating the cognitive and behavioral symptoms of Alzheimer's disease[4]. The carboxylic acid functionality at the 3-position of the piperidine ring in the title compound provides a convenient point for chemical elaboration to explore structure-activity relationships and develop novel therapeutic agents.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of medicinal chemistry. While detailed synthetic and characterization data are not widely published, its synthesis can be reliably achieved through established chemical transformations. The N-benzylpiperidine scaffold is a well-recognized pharmacophore for CNS-active compounds, and the presence of a carboxylic acid handle allows for further molecular diversification. This technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound for the discovery and development of novel therapeutics.

References

- 1. arctomsci.com [arctomsci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Benzylpiperidine-3-carboxylic acid | C13H17NO2 | CID 16244010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Benzylpiperidine-3-carboxylic acid hydrochloride: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-Benzylpiperidine-3-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis.[1] In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a comprehensive set of predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and characterization of this and structurally related compounds.

Introduction

This compound is a substituted piperidine derivative with significant potential as a building block in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[1] The molecule incorporates a benzyl group attached to the piperidine nitrogen, and a carboxylic acid functionality at the 3-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide provides a detailed, predicted spectroscopic analysis to aid in these endeavors.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The predicted chemical shifts for this compound are based on the analysis of its constituent parts: the benzyl group, the piperidine ring, and the carboxylic acid, with consideration of the effects of protonation of the piperidine nitrogen.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the benzyl group and the piperidine ring. The presence of the hydrochloride salt will lead to a downfield shift of the protons adjacent to the positively charged nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.30 - 7.50 | Multiplet | 5H |

| Benzylic (CH₂) | 3.50 - 3.70 | Singlet | 2H |

| Piperidine H3 | 2.80 - 3.00 | Multiplet | 1H |

| Piperidine H2, H6 (axial & equatorial) | 2.50 - 3.20 | Multiplets | 4H |

| Piperidine H4, H5 (axial & equatorial) | 1.50 - 2.20 | Multiplets | 4H |

| Carboxylic Acid (COOH) | 10.0 - 12.0 | Broad Singlet | 1H |

Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ or D₂O is crucial for ¹H NMR. DMSO-d₆ is often preferred as it can dissolve a wide range of organic compounds and the carboxylic acid proton is often observable. If D₂O is used, the carboxylic acid proton will exchange with deuterium and the signal will disappear, which can be a useful diagnostic tool.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 175 |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic CH | 125 - 130 |

| Benzylic CH₂ | 60 - 65 |

| Piperidine C3 | 40 - 45 |

| Piperidine C2, C6 | 50 - 55 |

| Piperidine C4, C5 | 25 - 35 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| N⁺-H stretch (Ammonium salt) | 2400 - 2700 | Broad, multiple bands |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N stretch | 1100 - 1250 | Medium |

Causality behind Experimental Choices: The sample for IR analysis can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The KBr pellet method is traditional and provides good quality spectra, while ATR is a modern, faster technique that requires minimal sample preparation.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electrospray Ionization (ESI) is a suitable technique.

The molecular weight of the free base (1-Benzylpiperidine-3-carboxylic acid) is 219.28 g/mol .[2] The hydrochloride salt will have a molecular weight of 255.74 g/mol .[3]

Table 4: Predicted m/z Peaks in ESI-MS for 1-Benzylpiperidine-3-carboxylic acid

| Predicted m/z | Interpretation |

| 220.13 | [M+H]⁺ (protonated free base) |

| 218.12 | [M-H]⁻ (deprotonated free base) |

| 91.05 | [C₇H₇]⁺ (tropylium ion from benzyl group cleavage) |

Causality behind Experimental Choices: ESI is the preferred ionization method for this compound as it is a soft ionization technique suitable for polar and thermally labile molecules, minimizing fragmentation and clearly showing the molecular ion.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. The instrument can be a standalone spectrometer or coupled with a liquid chromatography (LC) system.

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound. By detailing the expected NMR, IR, and MS data, along with the underlying scientific principles and experimental protocols, this document serves as a practical reference for scientists engaged in the synthesis, quality control, and application of this important pharmaceutical intermediate. While the data presented is predictive, it is grounded in well-established spectroscopic theory and comparison with closely related molecules, offering a high degree of confidence in its utility for guiding experimental work.

References

pharmacology of 1-Benzylpiperidine-3-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Pharmacology of 1-Benzylpiperidine-3-carboxylic acid hydrochloride and its Derivatives

Abstract

The N-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active agents, particularly those targeting the central nervous system (CNS).[1] this compound, the subject of this guide, represents a fundamental building block within this chemical class. While primarily utilized as a synthetic intermediate, its core structure provides the foundation for compounds with significant pharmacological activities. This technical guide moves beyond a singular focus on the title compound to provide a broader pharmacological context. It details the established biological targets of the N-benzylpiperidine class, offers insights into structure-activity relationships, and presents a comprehensive suite of validated experimental protocols for the pharmacological characterization of novel derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel therapeutics for neurological disorders.

The Pharmacological Significance of the N-Benzylpiperidine Motif

The N-benzylpiperidine motif's prevalence in CNS-active drugs is not coincidental. Its three-dimensional structure and the presence of a basic nitrogen atom and an aromatic ring allow it to engage in key molecular interactions with biological targets, including cation-π, hydrogen bonding, and hydrophobic interactions.[1] Medicinal chemists frequently employ this scaffold as a versatile tool to fine-tune both the efficacy and the physicochemical properties of drug candidates.[1] A prime example is Donepezil, a leading acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, which features this core structure.[2][3] The inherent flexibility of the piperidine ring and the synthetic tractability of the benzyl group allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Key Biological Targets and Derivative Activity

Research into derivatives of the N-benzylpiperidine scaffold has revealed a range of biological activities. The primary targets identified are critical nodes in neurotransmission, making this class of compounds particularly relevant for addressing neurological and psychiatric conditions.

Acetylcholinesterase (AChE) Inhibition

A significant number of N-benzylpiperidine derivatives have been developed as potent AChE inhibitors.[4] This is a key therapeutic strategy in Alzheimer's disease, where enhancing cholinergic neurotransmission can alleviate cognitive symptoms.[5] The N-benzyl group often interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine core and its substituents can bind within the catalytic active site (CAS).

Serotonin Transporter (SERT) Modulation

Given that depression is a common comorbidity in Alzheimer's disease, there is growing interest in developing multi-target ligands.[5] The N-benzylpiperidine scaffold has been incorporated into molecules designed to dually inhibit AChE and SERT, the primary target for selective serotonin reuptake inhibitors (SSRIs).[5][6]

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Certain N-benzylpiperidine derivatives have been identified as submicromolar, noncompetitive antagonists of the α7 nicotinic acetylcholine receptor, suggesting they act as negative allosteric modulators.[7] This activity could be relevant for conditions where a reduction in cholinergic activity is desired.

Table 1: Representative Pharmacological Activities of N-Benzylpiperidine Derivatives

| Compound Class | Target(s) | Representative Activity | Reference(s) |

| Benzoylpiperidine Derivatives | AChE | IC₅₀ = 0.56 nM | [4] |

| Benzylpiperidine Derivatives | AChE / SERT | AChE IC₅₀ = 28-41 µM / SERT Kᵢ = Low µM | [5] |

| Substituted N-Benzylpiperidines | α7 nAChR | IC₅₀ = 0.58 µM | [7] |

| Quinolizidinone Carboxylic Acids | M1 Muscarinic Receptor | IP = 0.92 µM (as a potentiator) | [8] |

A Framework for Pharmacological Evaluation

For a novel compound like this compound, or any of its derivatives, a systematic pharmacological evaluation is essential to determine its biological activity profile. The following section outlines a validated, multi-tiered experimental workflow.

Diagram: Pharmacological Screening Cascade

Caption: A tiered approach to pharmacological characterization.

Tier 1: In Vitro Profiling

The initial step is to understand the compound's interaction with key biological targets at the molecular level.

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by detecting the production of thiocholine when acetylcholine is hydrolyzed.

Objective: To determine the concentration-dependent inhibition of AChE by the test compound.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Enzyme: Purified human recombinant AChE.

-

Test Compound: this compound, serially diluted in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound at various concentrations.

-

Add 125 µL of DTNB solution.

-

Add 25 µL of AChE solution and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the ATCI substrate.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Normalize the data to the vehicle control (100% activity) and a known inhibitor like Donepezil (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Causality: The choice of Ellman's method is due to its robustness, high throughput, and direct colorimetric readout, making it an industry standard for screening AChE inhibitors.[5]

This protocol determines the affinity of a test compound for SERT by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the binding affinity (Kᵢ) of the test compound for human SERT (hSERT).

Methodology:

-

Reagent Preparation:

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Membrane Preparation: Homogenized membranes from HEK293 cells stably expressing hSERT.

-

Radioligand: [³H]-Paroxetine, a high-affinity SERT ligand.[6]

-

Non-specific Control: A high concentration of a known SERT inhibitor (e.g., Fluoxetine).

-

Test Compound: Serially diluted in binding buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-Paroxetine (at a concentration near its Kₑ), and the test compound.

-

Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding versus the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Causality: This method provides a direct measure of target engagement. The use of a specific radioligand like [³H]-Paroxetine and membranes from a recombinant cell line ensures that the measured affinity is specific to the intended transporter target.[6]

Tier 2: In Vitro ADME Profiling

A compound's efficacy is dependent on its ability to reach its target in sufficient concentrations. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the test compound.

Methodology:

-

System Preparation: Use human liver microsomes (HLM) or cryopreserved human hepatocytes. These systems contain the primary drug-metabolizing enzymes (e.g., Cytochrome P450s).

-

Incubation:

-

Pre-warm the microsomal or hepatocyte suspension in buffer containing the NADPH-regenerating system (for microsomes) at 37°C.

-

Add the test compound (typically at 1 µM).

-

Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Plot the natural logarithm of the percent remaining parent compound versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLᵢₙₜ).

-

Causality: This assay predicts the extent of first-pass metabolism in the liver, a major determinant of a drug's oral bioavailability. Using HLM is a cost-effective, high-throughput method to assess Phase I metabolism, while hepatocytes provide a more complete picture including Phase II metabolism and transporter effects.

Tier 3: In Vivo Characterization

Promising candidates from in vitro testing are advanced to in vivo models to assess their pharmacokinetic profile and efficacy.

Objective: To determine key PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t½) following intravenous (IV) and oral (PO) administration.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Dosing:

-

Administer the compound via IV bolus (e.g., 1-2 mg/kg) to one cohort to determine clearance and volume of distribution.

-

Administer the compound via oral gavage (e.g., 5-10 mg/kg) to a second cohort.

-

-

Blood Sampling:

-

Collect sparse blood samples from the tail vein or other appropriate site at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

-

Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the PO route to the IV route.

-

Causality: This study is fundamental to understanding the exposure of the compound in a living system. The dual-route administration allows for the calculation of absolute bioavailability, which is critical for dose selection in subsequent efficacy studies.

Conclusion and Future Directions

This compound is a valuable starting point for the synthesis of pharmacologically active molecules. The N-benzylpiperidine scaffold it belongs to has demonstrated significant potential for modulating key CNS targets, including AChE, SERT, and nAChRs. The experimental framework provided in this guide offers a clear and validated path for the comprehensive pharmacological evaluation of any novel derivatives. By systematically assessing in vitro activity, ADME properties, and in vivo pharmacokinetics, researchers can efficiently identify and optimize promising new chemical entities for the treatment of complex neurological disorders.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 1-Benzylpiperidine-3-carboxylic acid hydrochloride: A Technical Guide for Preclinical Assessment

Abstract

This technical guide provides a comprehensive framework for establishing the toxicological profile of 1-Benzylpiperidine-3-carboxylic acid hydrochloride, a synthetic piperidine derivative. Given the absence of extensive public toxicological data for this specific molecule, this document outlines a robust, multi-tiered testing strategy designed for researchers, scientists, and drug development professionals. The proposed workflow integrates foundational in vitro assays with targeted in vivo studies, adhering to international regulatory standards set forth by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The objective is to systematically evaluate the compound's potential for cytotoxicity, genotoxicity, cardiovascular liability, metabolic drug-drug interactions, and systemic toxicity. Each proposed study is detailed with its scientific rationale, step-by-step experimental protocols, and criteria for data interpretation, providing a complete roadmap for a thorough preclinical safety assessment.

Introduction and Rationale

This compound belongs to the piperidine class of heterocyclic compounds, a scaffold prevalent in numerous pharmaceuticals and biologically active molecules.[1] Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including analgesic and central nervous system effects.[2][3] However, this structural class can also be associated with significant toxicities, such as potential neurotoxicity and cardiovascular effects.[4][5] A comprehensive toxicological evaluation is therefore critical to characterize the safety profile of any new chemical entity within this class.

This guide addresses the current information gap by proposing a logical, tiered approach to the toxicological evaluation of this compound. The strategy is designed to efficiently identify potential hazards, establish a preliminary safety profile, and inform decisions for further non-clinical and clinical development. Our approach is grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) by front-loading the assessment with a battery of in vitro assays before proceeding to more complex in vivo studies.

Physicochemical Properties and Initial Hazard Assessment

A foundational understanding of the compound's physical and chemical properties is a prerequisite for all toxicological testing. This information dictates handling procedures, formulation strategies, and potential routes of exposure.

| Property | Value / Information | Source |

| CAS Number | 50585-92-7 | [6][7][8] |

| Molecular Formula | C₁₃H₁₇NO₂ · HCl | [8] |

| Molecular Weight | 255.74 g/mol | [9] |

| Appearance | Solid (form may vary) | [10] |

| Solubility | Information not widely available; empirical determination is required. | N/A |

| pKa | Predicted values required; empirical determination recommended. | N/A |

| LogP | Predicted value: ~-0.5 | [9] |

Initial Hazard Assessment based on Structural Analogs: Safety Data Sheets for structurally related benzylpiperidine compounds indicate potential for skin, eye, and respiratory irritation.[11][12][13] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should occur in a well-ventilated area or chemical fume hood.[10]

Tier 1: In Vitro Toxicology Assessment

The initial tier of testing focuses on cell-based assays to rapidly screen for fundamental mechanisms of toxicity, including cytotoxicity, genotoxicity, and specific organ-system liabilities.

In Vitro Cytotoxicity

Causality: The first step is to determine the concentration range at which the compound causes cell death. This is crucial for dose selection in subsequent, more complex in vitro assays (like genotoxicity tests) to ensure that observed effects are not simply a consequence of overt cytotoxicity. We propose a dual-assay approach to mitigate mechanism-specific artifacts.[14] The MTT assay measures mitochondrial dehydrogenase activity, while the Neutral Red Uptake (NRU) assay assesses lysosomal integrity.[15][16]

Experimental Protocol: MTT & Neutral Red Uptake Assays

-

Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or CHO-K1) in 96-well microtiter plates and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and positive control wells.

-

Incubation: Incubate the cells with the compound for a relevant exposure period (e.g., 24 or 48 hours).

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[17]

-

Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Neutral Red Uptake (NRU) Assay:

-

Following compound exposure, incubate cells with a medium containing neutral red dye for ~3 hours.

-

Viable cells will incorporate and bind the dye in their lysosomes.

-

Wash the cells to remove excess dye.

-

Extract the dye from the lysosomes using a destain solution.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each assay.

Caption: Workflow for dual in vitro cytotoxicity assessment.

In Vitro Genotoxicity

Causality: Genotoxicity assessment is a cornerstone of safety pharmacology, designed to detect compounds that can induce genetic damage. Such damage is a primary initiating event in carcinogenesis. The standard in vitro battery, as recommended by ICH S2(R1) guidelines, evaluates multiple endpoints: gene mutations, and both structural and numerical chromosomal aberrations.[18][19][20]

1. Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

-

Purpose: To detect gene mutations (point mutations and frameshifts).[21] The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[2] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

-

Protocol:

-

Strains: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA pKM101).

-

Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

-

Exposure: Expose the bacterial strains to at least five concentrations of the test compound using either the plate incorporation or pre-incubation method.

-

Plating: Plate the treated bacteria on minimal glucose agar plates.

-

Incubation: Incubate plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase (typically a doubling or more over the negative control) indicates a positive result.

-

2. In Vitro Mammalian Cell Micronucleus Test - OECD 487

-

Purpose: To detect both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[22][23] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag during cell division.[12][24]

-

Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

-

Exposure: Treat cells with at least three concentrations of the test compound (selected based on cytotoxicity data), with and without S9 metabolic activation.

-

Cytochalasin B: Add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one mitosis (binucleated cells).

-

Harvest & Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Microscopically score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

-

3. In Vitro Mammalian Chromosomal Aberration Test - OECD 473

-

Purpose: To directly visualize structural damage to chromosomes in metaphase cells.[25][26] This assay serves as a confirmatory test for clastogenicity.[4][27]

-

Protocol:

-

Cell Culture: Use a suitable mammalian cell line or human lymphocytes.

-

Exposure: Treat cells with the test compound for a short (3-6 hours, with and without S9) and a long (continuous treatment for ~24 hours, without S9) duration.

-

Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) before harvesting.

-

Harvest & Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the chromosomes (e.g., with Giemsa).

-

Scoring: Microscopically analyze at least 300 well-spread metaphases per concentration for structural aberrations (e.g., breaks, gaps, exchanges).

-

Caption: Standard in vitro genotoxicity testing battery.

Cardiac Safety: hERG Channel Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[28][29] Early screening for hERG liability is a critical step in safety pharmacology.

Experimental Protocol: Automated Patch Clamp hERG Assay

-

Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

-

Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[29]

-

Compound Application: Apply a range of concentrations of the test compound sequentially to individual cells. Include a vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.

-

Electrophysiology: Use a specific voltage protocol to elicit and measure the hERG current (specifically the tail current) before and after compound application.

-

Data Analysis: Calculate the percentage inhibition of the hERG tail current at each concentration. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Metabolic Stability and Drug Interaction: CYP450 Inhibition

Causality: The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of the majority of drugs.[30] Inhibition of these enzymes by a new compound can lead to significant drug-drug interactions (DDIs), causing the accumulation of co-administered drugs to toxic levels.[31][32] This assay identifies the potential for such interactions.

Experimental Protocol: In Vitro CYP450 Inhibition Assay

-

Enzyme Source: Use human liver microsomes (HLM), which contain a mixture of major CYP enzymes, or recombinant human CYP enzymes for isoform-specific analysis.[31]

-

Isoforms: Test the major human CYP isoforms: 1A2, 2B6, 2C9, 2C19, 2D6, and 3A4.[33]

-

Incubation: Incubate the enzyme source with an isoform-specific probe substrate in the presence of a range of concentrations of this compound. Include a positive control inhibitor for each isoform.

-

Reaction & Termination: Initiate the metabolic reaction by adding NADPH. After a set incubation time, terminate the reaction.

-

Quantification: Analyze the formation of the specific metabolite from the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the rate of metabolite formation relative to the vehicle control. Determine the IC₅₀ value for each CYP isoform.

Tier 2: In Vivo Toxicology Assessment

Positive findings in in vitro assays or the intended clinical use of the compound may necessitate further evaluation in animal models. In vivo studies provide data on systemic toxicity, toxicokinetics, and potential target organ toxicities that cannot be modeled in vitro.

Acute Oral Toxicity - OECD 425 (Up-and-Down Procedure)

Causality: This study provides an initial estimate of the compound's intrinsic acute toxicity after a single oral dose.[10] The Up-and-Down Procedure (UDP) is a refined method that minimizes animal use while providing a statistically robust estimate of the LD₅₀ (median lethal dose).[6][34][35][36] The results are used for hazard classification and dose selection for subsequent repeat-dose studies.

Experimental Protocol: Acute Oral Toxicity (UDP)

-

Species: Use a single sex (typically female) of a standard rodent species (e.g., Wistar or Sprague-Dawley rats).

-

Dosing: Dose animals sequentially, one at a time, at 48-hour intervals.

-

Dose Adjustment: The dose for each subsequent animal is adjusted up or down by a fixed factor (e.g., 3.2) based on the outcome (survival or death) for the previous animal.

-

Starting Dose: The initial dose is selected based on any available information, typically just below the best estimate of the LD₅₀.

-

Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.

Repeated Dose 28-Day Oral Toxicity Study - OECD 407

Causality: This study provides information on the potential health hazards from repeated exposure to the compound over a 28-day period.[13][37][38][39] It helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for setting safe exposure limits in humans.[40]

Experimental Protocol: 28-Day Oral Toxicity Study

-

Species: Use both male and female rodents (preferably rats).

-

Groups: Use at least three dose groups and a concurrent vehicle control group. Each group should contain at least 10 animals (5 male, 5 female).

-

Dosing: Administer the test compound daily via oral gavage for 28 consecutive days. Dose levels are selected based on the acute toxicity data.

-

Observations: Conduct detailed clinical observations daily. Measure body weight and food consumption weekly.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Pathology: Conduct a full gross necropsy on all animals. Collect a comprehensive list of organs and tissues for weighing and histopathological examination.

-

Recovery Group: A satellite group may be included at the high dose and control levels, kept for an additional 14 days without treatment to assess the reversibility of any toxic effects.

Developmental and Reproductive Toxicity (DART) Screening - OECD 414

Causality: If the compound is intended for use in women of childbearing potential, a prenatal developmental toxicity study is required.[11] This study assesses the potential for the compound to cause adverse effects on the pregnant female and the developing embryo and fetus.[3][7][8][41]

Experimental Protocol: Prenatal Developmental Toxicity Study

-

Species: Use pregnant female rats or rabbits.

-

Dosing: Administer the test compound daily, typically from the time of implantation through the day before scheduled caesarean section.

-

Maternal Observations: Monitor dams for clinical signs of toxicity, body weight, and food consumption.

-

Fetal Examination: At termination (near term), examine the uterine contents. Evaluate fetuses for external, visceral, and skeletal malformations and variations.

-

Endpoints: Key endpoints include maternal toxicity, embryo-fetal death, and fetal growth and morphology.

Conclusion and Path Forward

The toxicological assessment strategy outlined in this guide provides a systematic and scientifically rigorous pathway for characterizing the safety profile of this compound. By progressing through a logical sequence of in vitro and in vivo studies, researchers can efficiently identify potential liabilities, understand dose-response relationships, and establish a foundation for a comprehensive risk assessment. The data generated will be essential for regulatory submissions and for making informed decisions regarding the continued development of this compound for its intended application. Each step must be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data integrity and regulatory acceptance.

References

- 1. researchgate.net [researchgate.net]

- 2. The bacterial reverse mutation test | RE-Place [re-place.be]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

- 8. oecd.org [oecd.org]

- 9. gentronix.co.uk [gentronix.co.uk]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. oecd.org [oecd.org]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]

- 21. oecd.org [oecd.org]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. oecd.org [oecd.org]

- 24. criver.com [criver.com]

- 25. oecd.org [oecd.org]

- 26. criver.com [criver.com]

- 27. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]

- 28. hERG Assay | PPTX [slideshare.net]

- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 30. lnhlifesciences.org [lnhlifesciences.org]

- 31. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 32. enamine.net [enamine.net]

- 33. criver.com [criver.com]

- 34. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]

- 35. catalog.labcorp.com [catalog.labcorp.com]

- 36. oecd.org [oecd.org]

- 37. catalog.labcorp.com [catalog.labcorp.com]

- 38. oecd.org [oecd.org]

- 39. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 40. A repeated 28-day oral dose toxicity study of methoxychlor in rats, based on the 'enhanced OECD test guideline 407' for screening endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. oecd.org [oecd.org]

The Genesis and Synthetic Evolution of 1-Benzylpiperidine-3-carboxylic acid hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 1-Benzylpiperidine-3-carboxylic acid hydrochloride, a key heterocyclic compound with significant applications in modern medicinal chemistry. Delving into its historical context within the broader landscape of piperidine derivatives and GABA uptake inhibitors, this document elucidates the scientific rationale behind its development. We will explore its physicochemical properties, detail established synthetic protocols with an emphasis on the causality of experimental choices, and discuss its contemporary applications as a versatile building block in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important molecule.

Introduction: The Piperidine Scaffold and the Quest for Neurological Therapeutics

The six-membered nitrogen-containing heterocycle, piperidine, is a foundational scaffold in the architecture of a vast array of pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and provide a synthetically tractable framework for molecular elaboration.[1] The historical significance of piperidine derivatives is deeply intertwined with the study of alkaloids and the development of therapeutics targeting the central nervous system (CNS).[2]